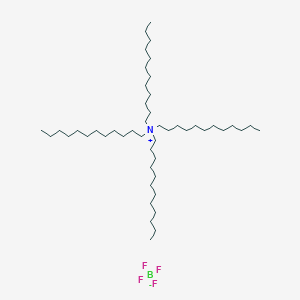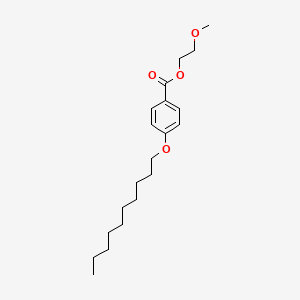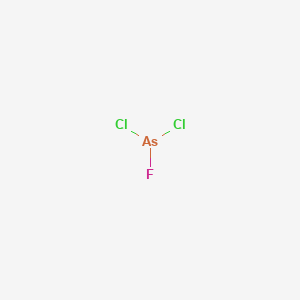
Arsorous dichloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsorous dichloride fluoride is a chemical compound with the formula AsCl₂F It is an organoarsenic compound that contains arsenic, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of arsorous dichloride fluoride typically involves the reaction of arsenic trichloride (AsCl₃) with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction is carried out under controlled conditions to ensure the selective formation of AsCl₂F. The general reaction can be represented as follows:
AsCl3+HF→AsCl2F+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product. The use of specialized equipment and safety protocols is essential due to the toxic and corrosive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Arsorous dichloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert AsCl₂F to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms in AsCl₂F can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds such as arsenic pentafluoride (AsF₅).
Reduction: Lower oxidation state arsenic compounds such as arsenic trichloride (AsCl₃).
Substitution: Compounds with substituted halogens or functional groups, depending on the reagents used.
Applications De Recherche Scientifique
Arsorous dichloride fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for the preparation of fluorinated arsenic compounds.
Biology: Research on the biological effects of arsenic compounds includes studying the interactions of AsCl₂F with biological molecules and its potential use in medicinal chemistry.
Medicine: Investigations into the potential therapeutic applications of arsenic compounds, including AsCl₂F, for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of arsorous dichloride fluoride involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a source of arsenic, chlorine, and fluorine atoms, which can participate in various chemical reactions. In biological systems, AsCl₂F may interact with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic trichloride (AsCl₃): A related compound with three chlorine atoms and no fluorine.
Arsenic trifluoride (AsF₃): Contains three fluorine atoms and no chlorine.
Arsenic pentafluoride (AsF₅): A higher oxidation state arsenic compound with five fluorine atoms.
Uniqueness
Arsorous dichloride fluoride is unique due to its specific combination of chlorine and fluorine atoms bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other arsenic halides. The presence of both chlorine and fluorine atoms allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
91724-26-4 |
|---|---|
Formule moléculaire |
AsCl2F |
Poids moléculaire |
164.82 g/mol |
Nom IUPAC |
dichloro(fluoro)arsane |
InChI |
InChI=1S/AsCl2F/c2-1(3)4 |
Clé InChI |
XDBSUWDQPYJOEU-UHFFFAOYSA-N |
SMILES canonique |
F[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


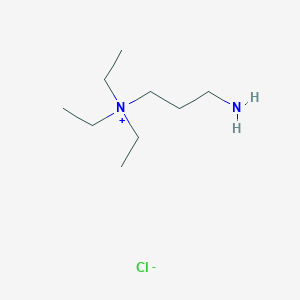
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
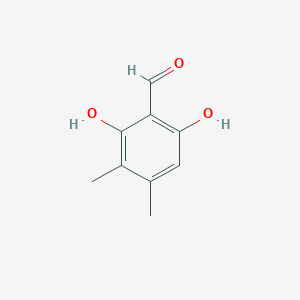
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
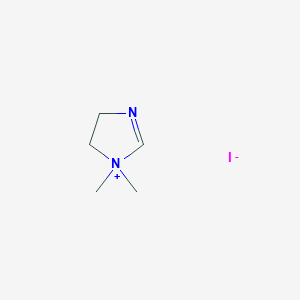
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)

![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

